2-Methoxyethyl methanesulfonate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

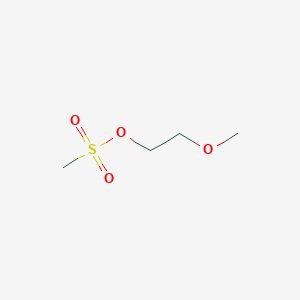

Structure

3D Structure

属性

IUPAC Name |

2-methoxyethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c1-7-3-4-8-9(2,5)6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKAHDGFNHDQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

175172-61-9 | |

| Record name | Polyethylene glycol methyl ether mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175172-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90167737 | |

| Record name | Ethanol, 2-methoxy-, methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16427-44-4, 175172-61-9 | |

| Record name | Ethanol, 2-methoxy-, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16427-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-methoxy-, methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016427444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-methoxy-, methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-methoxy-, 1-methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyethylene glycol monomethyl ether mesylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxyethyl Methanesulfonate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyethyl methanesulfonate, a member of the methanesulfonate ester class, is a chemical compound of interest in various scientific disciplines, particularly in the context of organic synthesis and toxicology. Its properties as an alkylating agent make it a subject of study for its potential genotoxicity. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and biological activity of this compound, supplemented with detailed experimental protocols and visual diagrams to facilitate understanding and application in a research setting.

Chemical Properties and Structure

This compound is a colorless to light yellow, clear liquid.[1][2] Its fundamental chemical and physical properties are summarized in the tables below for easy reference.

Identifiers and Descriptors

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Methanesulfonic acid 2-methoxyethyl ester[1][2] |

| CAS Number | 16427-44-4[3] |

| Molecular Formula | C4H10O4S[3] |

| SMILES | COS(=O)(=O)OCCOC |

| InChI | InChI=1S/C4H10O4S/c1-7-3-4-8-9(2,5)6/h3-4H2,1-2H3 |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 154.18 g/mol | [3] |

| Appearance | Colorless to light yellow to light orange clear liquid | |

| Boiling Point | 126 °C at 12 mmHg | [1][2] |

| Density | 1.25 g/cm³ (at 20/20 °C) | [1][2] |

| Refractive Index | 1.43 | [1][2] |

| Solubility | Soluble in water and various organic solvents. | [4] |

Synthesis and Purification

The synthesis of this compound typically involves the reaction of 2-methoxyethanol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

-

Reaction Setup: To a stirred solution of 2-methoxyethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents) at 0 °C (ice bath).

-

Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, slowly add cold water to quench the reaction.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Reactivity and Stability

Reactivity

This compound is an alkylating agent due to the good leaving group nature of the methanesulfonate (mesylate) group. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

Stability and Storage

For optimal stability, this compound should be stored in a cool, dark, and dry place. It is recommended to store it at temperatures below 15°C. The compound is stable under recommended storage conditions.

Biological Activity and Signaling Pathways

As a methanesulfonate ester, this compound is considered a potential genotoxic impurity (PGI). Its biological activity is primarily attributed to its ability to act as an alkylating agent, specifically through DNA alkylation.

Mechanism of Action: DNA Alkylation

The primary mechanism of genotoxicity for alkyl methanesulfonates is the covalent modification of DNA bases. This can lead to mutations and cell death if not repaired. The methoxyethyl group is transferred to nucleophilic sites on DNA, such as the N7 position of guanine and the N3 position of adenine.[5]

DNA Damage Response Pathway

The alkylation of DNA by agents like this compound triggers the DNA Damage Response (DDR) pathway. This complex signaling network is responsible for detecting DNA lesions, signaling their presence, and promoting their repair.

References

2-Methoxyethyl methanesulfonate synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of 2-Methoxyethyl Methanesulfonate

Introduction

This compound (CAS No: 16427-44-4), also known as methanesulfonic acid 2-methoxyethyl ester, is an organic compound with the molecular formula C₄H₁₀O₄S and a molecular weight of 154.18 g/mol .[1] It belongs to the family of alkyl methanesulfonates (mesylates). The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable alkylating agent and an important intermediate in various organic syntheses. Its applications include the ring-opening polymerization of lactide and the synthesis of acetylcholine receptor ligands.[2]

However, it is crucial to note that short-chain alkyl methanesulfonates are recognized as potential DNA-reactive genotoxic impurities (PGIs).[3] Their presence, even at trace levels in active pharmaceutical ingredients (APIs), is a significant concern, necessitating carefully controlled synthesis and purification processes to ensure product safety.[3][4] This guide provides a detailed overview of the synthesis and purification methodologies for this compound, tailored for researchers and professionals in drug development.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the esterification of 2-methoxyethanol with methanesulfonyl chloride. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.[2][5]

General Reaction Scheme

Experimental Protocol: Synthesis

This protocol is based on established procedures for the mesylation of alcohols.[2][5]

Materials:

-

2-Methoxyethanol

-

Methanesulfonyl Chloride

-

Triethylamine (or Pyridine)

-

Dichloromethane (anhydrous)

-

Magnetic Stirrer and Stir Bar

-

Round-bottom Flask

-

Addition Funnel

-

Ice Bath

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with 2-methoxyethanol (1.0 equivalent) and anhydrous dichloromethane. The solution is cooled to 0°C in an ice bath with continuous stirring.

-

Addition of Base: Triethylamine (1.2-1.5 equivalents) is added slowly to the stirred solution.

-

Addition of Mesylating Agent: Methanesulfonyl chloride (1.1-1.3 equivalents) is dissolved in a small amount of anhydrous dichloromethane and added to an addition funnel. This solution is then added dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature is maintained at or below 5°C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to gradually warm to room temperature. It is then stirred for an additional 1-2 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting alcohol.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Summary of Synthesis Data

| Parameter | Value/Condition | Reference(s) |

| Starting Alcohol | 2-Methoxyethanol | [2][5] |

| Mesylating Agent | Methanesulfonyl Chloride | [2][5] |

| Base | Triethylamine or Pyridine | [2][6] |

| Solvent | Dichloromethane | [2][5] |

| Reaction Temperature | 0°C to Room Temperature | [2][6] |

| Reaction Time | 1-3 hours | [2][6] |

| Typical Yield | Quantitative to High (e.g., 87-98%) | [2][6] |

Purification and Workup

Proper purification is critical to remove unreacted reagents, the amine hydrochloride salt, and other impurities. A standard liquid-liquid extraction workup is typically employed, followed by distillation or chromatography.

Experimental Protocol: Purification

This protocol describes the steps following the completion of the synthesis reaction.[2][5] A patent also suggests that washing with an aqueous alkali metal carbonate solution can enhance the thermal stability of the final product.[7]

Materials:

-

Deionized Water (cold)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) Solution

-

Saturated Sodium Chloride (Brine) Solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Separatory Funnel

-

Rotary Evaporator

Procedure:

-

Quenching: The reaction mixture is transferred to a separatory funnel and diluted with dichloromethane. Cold water is added slowly to quench the reaction and dissolve the amine hydrochloride salt.

-

Acidic Wash: The organic layer is washed with cold 1 M HCl to remove any remaining triethylamine.

-

Basic Wash: The organic layer is then washed with a saturated NaHCO₃ solution to neutralize any residual acid and remove acidic impurities.

-

Brine Wash: A final wash with saturated brine is performed to remove the bulk of the dissolved water from the organic layer.

-

Drying: The separated organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, followed by filtration.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.[2]

-

Final Purification: For high purity (>97%), the crude product can be further purified by vacuum distillation or silica gel column chromatography.[5]

Purification Workflow Diagram

Caption: Post-synthesis workup and purification workflow.

Summary of Product Specifications

| Property | Value | Reference(s) |

| CAS Number | 16427-44-4 | [1][8] |

| Appearance | Colorless to Light Yellow/Orange Liquid | [8] |

| Purity (GC) | >97.0% | [8] |

| Boiling Point | 126 °C @ 12 mmHg | |

| Molecular Formula | C₄H₁₀O₄S | [1] |

| Molecular Weight | 154.18 | [1] |

Conclusion

The synthesis of this compound via the mesylation of 2-methoxyethanol is a robust and high-yielding process. The purification requires a standard aqueous workup followed by distillation or chromatography to achieve the high purity required for pharmaceutical applications. Given its classification as a potential genotoxic impurity, strict control over the reaction conditions and rigorous purification are paramount to minimize its presence in final drug substances. The protocols and data presented in this guide provide a comprehensive technical foundation for scientists and researchers working with this compound.

References

- 1. scbt.com [scbt.com]

- 2. 2-METHOXYMETHYL METHANSULFONATE | 16427-44-4 [amp.chemicalbook.com]

- 3. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 4. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 7. CN102791680B - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]

- 8. This compound | 16427-44-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Methoxyethyl Methanesulfonate as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-Methoxyethyl methanesulfonate (MMS) as an alkylating agent. The document details its chemical properties, metabolic activation, interaction with DNA, and the subsequent cellular responses, including DNA repair and the induction of genotoxicity.

Chemical Properties and Reactivity

This compound belongs to the class of alkyl alkanesulfonates. Its chemical structure consists of a methoxyethyl group attached to a methanesulfonate ester. The methanesulfonate group is an excellent leaving group, making the molecule susceptible to nucleophilic attack. This reactivity is the basis for its action as an alkylating agent.[1]

The primary mechanism of action for alkyl methanesulfonates involves the covalent attachment of their alkyl group to nucleophilic sites in cellular macromolecules, with DNA being the most critical target for genotoxicity.[1][2] The alkylation reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the alkyl group and the reaction conditions. For primary alkyl methanesulfonates like this compound, an S(_N)2 mechanism is generally favored.[3]

Metabolic Activation

While some alkylating agents are directly reactive, others require metabolic activation to exert their effects. For this compound, the ether linkage in the 2-methoxyethyl group may be subject to metabolism. The metabolism of the related compound, 2-methoxyethanol, proceeds via alcohol dehydrogenase to form methoxyacetaldehyde, which is further oxidized to methoxyacetic acid.[4][5] It is plausible that this compound could undergo similar enzymatic transformations, potentially altering its reactivity and toxicity. Demethylation is another metabolic possibility, as seen with other methoxy-containing compounds.[6]

DNA Alkylation and Adduct Formation

The genotoxicity of this compound stems from its ability to alkylate DNA, forming covalent adducts. The nitrogen and oxygen atoms in the DNA bases are the primary nucleophilic targets. Based on studies with related short-chain alkyl methanesulfonates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), the major DNA adducts are expected to be formed at the N7 position of guanine (7-alkylguanine) and the N3 position of adenine (3-alkyladenine).[7] Alkylation can also occur at the O6 position of guanine (O6-alkylguanine), which is a particularly mutagenic lesion.[3]

Table 1: Common DNA Adducts Formed by Short-Chain Alkyl Methanesulfonates

| Alkylating Agent | Major DNA Adducts | Minor DNA Adducts | Reference |

| Methyl Methanesulfonate (MMS) | N7-methylguanine (7-mG), N3-methyladenine (3-mA) | O6-methylguanine (O6-mG), N1-methyladenine, N3-methylcytosine | [7] |

| Ethyl Methanesulfonate (EMS) | N7-ethylguanine (7-eG) | O6-ethylguanine (O6-eG), N3-ethyladenine, O2-ethylcytosine, O2-ethylthymine, O4-ethylthymine | [8] |

Cellular Response to DNA Damage

The formation of DNA adducts triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. The primary DNA repair pathway for the lesions induced by monofunctional alkylating agents is the Base Excision Repair (BER) pathway.

Base Excision Repair (BER)

The BER pathway is responsible for removing small, non-helix-distorting base lesions, such as those produced by this compound. The process is initiated by a DNA glycosylase that recognizes and excises the damaged base.

Other DNA Repair and Tolerance Mechanisms

If left unrepaired, some DNA adducts can stall DNA replication forks. The Homologous Recombination (HR) pathway can be involved in the repair of these stalled forks.[9] O6-alkylguanine adducts, if not repaired by O6-methylguanine-DNA methyltransferase (MGMT), can lead to mispairing during DNA replication, resulting in mutations. The Mismatch Repair (MMR) system can recognize these mispairs, but futile cycles of repair can lead to double-strand breaks and apoptosis.

Genotoxicity and Cytotoxicity

The formation of DNA adducts by this compound can lead to various genotoxic and cytotoxic outcomes. Unrepaired or misrepaired DNA lesions can result in gene mutations and chromosomal aberrations. High levels of DNA damage can overwhelm the cellular repair capacity, leading to cell cycle arrest and apoptosis.[10]

Table 2: Genotoxicity of Various Methanesulfonates in the Ames Test (Salmonella typhimurium TA100)

| Compound | Genotoxicity (Fold increase over control) | Metabolic Activation | Reference |

| Methyl methanesulfonate | Positive | -/+ | [10] |

| Ethyl methanesulfonate | Positive | -/+ | [10] |

| Isopropyl methanesulfonate | Positive | -/+ | [10] |

| n-Butyl methanesulfonate | Positive | -/+ | [10] |

| This compound | Expected to be positive | -/+ | Inferred from[10] |

Table 3: In Vivo Genotoxicity of Ethyl Methanesulfonate (EMS)

| Endpoint | Tissue/Cell Type | Dose Range | Effect | Reference |

| Micronucleus Induction | Mouse Bone Marrow | 50-250 mg/kg | Dose-dependent increase | [2] |

| Gene Mutation (gpt-delta) | Mouse Liver, Lung, Bone Marrow, Kidney, Small Intestine, Spleen | 5-100 mg/kg/day for 28 days | Dose-dependent increase | [11] |

| DNA Adduct Formation (O6-ethylguanine) | Mouse Embryo | 45-250 mg/kg | Dose-dependent increase | [8] |

Experimental Protocols

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a widely used method to assess the clastogenic and aneugenic potential of a test substance.

Protocol:

-

Cell Culture: Culture appropriate cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) to a suitable density.

-

Treatment: Expose the cells to a range of concentrations of this compound, along with positive and negative controls, for a defined period (e.g., 3-24 hours). For compounds that may require metabolic activation, treatment is performed in the presence of a liver S9 fraction.

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. The timing of addition is critical and depends on the cell cycle length.

-

Harvesting and Fixation: Harvest the cells by trypsinization (for adherent cells) or centrifugation. Treat with a hypotonic solution, and then fix with a methanol/acetic acid solution.

-

Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides. Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

-

Scoring: Under a microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells per treatment group. Micronuclei are small, membrane-bound DNA fragments separate from the main nuclei.

-

Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the treated sample.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nucleoid.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA with strand breaks will migrate out of the nucleoid, forming a "comet" tail.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the tail, tail length, and tail moment.

-

Data Analysis: Compare the DNA damage in treated cells to that in control cells.

Analysis of DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of specific DNA adducts.

Protocol:

-

DNA Isolation: Isolate high-purity DNA from treated cells or tissues.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides.

-

LC Separation: Separate the deoxynucleosides using liquid chromatography.

-

MS/MS Detection: Introduce the separated deoxynucleosides into a tandem mass spectrometer. Use selected reaction monitoring (SRM) or other targeted methods to detect and quantify specific DNA adducts based on their mass-to-charge ratio and fragmentation patterns.

-

Quantification: Use stable isotope-labeled internal standards for accurate quantification of the adduct levels.

Conclusion

This compound is a monofunctional alkylating agent that exerts its genotoxic effects primarily through the formation of DNA adducts. The cellular response to this damage involves a complex interplay of DNA repair pathways, with Base Excision Repair playing a central role. Unrepaired or misrepaired lesions can lead to mutations, chromosomal aberrations, and cytotoxicity. While specific quantitative data for this compound is not abundant in the public domain, the well-established mechanism of action of related alkyl methanesulfonates provides a strong framework for understanding its biological activity. Further research is warranted to fully characterize the DNA adduct profile and dose-response relationships for the genotoxicity of this compound.

References

- 1. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of metabolism in 2-methoxyethanol-induced testicular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of 2-methoxyestrone in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological significance of DNA adducts investigated by simultaneous analysis of different endpoints of genotoxicity in L5178Y mouse lymphoma cells treated with methyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Embryotoxicity induced by alkylating agents: 8. DNA adduct formation induced by ethylmethanesulfonate in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. future4200.com [future4200.com]

- 11. Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 2-Methoxyethyl Methanesulfonate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyethyl methanesulfonate is a chemical compound of interest due to its nature as an alkylating agent. This technical guide provides a comprehensive overview of its reactivity with various nucleophiles, a critical aspect for professionals in drug development and chemical research. The document details the mechanistic pathways of these reactions, offers experimental protocols for their investigation, and presents quantitative data to illustrate the reactivity of closely related methanesulfonates. Furthermore, it delves into the biological implications of such reactivity, particularly its genotoxicity through interactions with biological nucleophiles like DNA, and outlines the cellular response pathways.

Introduction: The Chemical Nature of this compound

This compound, with the chemical formula C₄H₁₀O₄S, belongs to the class of sulfonic acid esters. The methanesulfonate group (mesylate) is an excellent leaving group in nucleophilic substitution reactions, making the ethyl backbone susceptible to attack by a wide range of nucleophiles. This reactivity is of significant interest in organic synthesis and is a crucial consideration in the context of drug development, where the potential for off-target alkylation can lead to toxicity. The primary mechanism of reaction for primary alkyl methanesulfonates like this compound is the bimolecular nucleophilic substitution (SN2) reaction.

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This concerted mechanism leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

Reactivity with Nucleophiles: A Mechanistic Overview

The reactivity of this compound is dominated by the SN2 pathway. The general scheme for this reaction is depicted below:

2-Methoxyethyl methanesulfonate safety precautions and handling guidelines

An In-depth Technical Guide to the Safe Handling of 2-Methoxyethyl Methanesulfonate

This guide provides comprehensive safety precautions and handling guidelines for this compound (CAS No. 16427-44-4) intended for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical to ensure personal safety and minimize environmental risk.

Chemical Identification and Physical Properties

This compound is a chemical intermediate used in research and development.[1] It is crucial to be aware of its physical and chemical properties to handle it safely.

| Property | Value | Source |

| CAS Number | 16427-44-4 | [1][2] |

| Molecular Formula | C4H10O4S | [1] |

| Molecular Weight | 154.18 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [2][3] |

| Boiling Point | 126 °C at 12 mmHg | [3] |

| Specific Gravity | 1.25 (20/20 °C) | [3] |

| Refractive Index | 1.43 | [3] |

| Purity | >97.0% (GC) | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification indicates multiple health risks.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[4] |

| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects. |

| Carcinogenicity | Category 1B | H350: May cause cancer. |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation.[2][4] |

Signal Word: Danger [5]

Hazard Pictograms:

-

GHS07 (Exclamation Mark)[2]

-

GHS08 (Health Hazard)

Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and accidents.

Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to control vapor exposure.[6][7] Emergency eyewash stations and safety showers must be readily accessible.[8][9]

-

Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[6] Wash hands and face thoroughly after handling.[10] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.

-

Procedural Precautions: Avoid contact with skin, eyes, and clothing.[6][10] Do not breathe mist, vapors, or spray.[6] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

Storage Conditions

-

Container: Store in a tightly closed, original container.[10][11]

-

Environment: Keep in a cool, dry, and well-ventilated place away from direct sunlight.[10] A refrigerator is a suitable storage location.[2]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases.[6][10]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is a critical line of defense against exposure.

Caption: Personal Protective Equipment (PPE) Selection Guide.

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[12] |

| Skin Contact | Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water.[12] If skin irritation or a rash occurs, get medical advice/attention.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[12] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting.[13] Rinse mouth with water.[10] Call a POISON CENTER or doctor immediately if you feel unwell.[5] |

Accidental Release and Spill Procedures

A systematic approach is required to manage spills safely and effectively.

Small Spills (Contained in the lab)

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]

-

Contain: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite, or Chemizorb®).[5][10]

-

Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[8][11]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to the appropriate safety officer.

Large Spills

-

Evacuate: Evacuate the area immediately and keep people away from and upwind of the spill.[6][10]

-

Isolate: Prevent the material from entering drains or waterways.[5][11]

-

Emergency Services: Call emergency responders (e.g., 911) and the institutional safety office.[14]

-

Control: Only trained personnel with appropriate PPE (including respiratory protection) should attempt to control the spill.[8]

Caption: Workflow for Responding to a Chemical Spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide (CO2).[6][10]

-

Specific Hazards: The substance is combustible. Vapors are heavier than air and may spread along floors, potentially forming explosive mixtures with air upon intense heating.[15] Hazardous combustion products include carbon oxides and sulfur oxides.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[5]

Disposal Considerations

-

Waste Classification: This material and its container must be disposed of as hazardous waste.[8]

-

Procedure: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[8][10] Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains.[5][15] Containers should be punctured to prevent reuse and disposed of at an authorized landfill.[8]

Experimental Workflow: Safe Handling Protocol

The following workflow outlines the standard operating procedure for using this compound in a laboratory setting.

Caption: Standard Operating Procedure for Safe Handling.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 16427-44-4 [sigmaaldrich.com]

- 3. This compound | 16427-44-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. 2-(2-Methoxyethoxy)ethyl methanesulfonate | C6H14O5S | CID 3815654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. targetmol.com [targetmol.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. benchchem.com [benchchem.com]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to CAS Number 16427-44-4 and the Associated Research Compound PK-11195

Disclaimer: The user's request referenced CAS number 16427-44-4, which corresponds to 2-Methoxyethyl methanesulfonate. However, the search terms also included "1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide," a distinct and biologically active compound for drug development research, commonly known as PK-11195. This guide addresses both compounds to ensure a comprehensive response.

Part 1: Technical Guide for this compound (CAS 16427-44-4)

This compound is an organic compound primarily utilized as a reagent in chemical synthesis. Its properties as an alkylating agent make it a versatile building block in the creation of more complex molecules.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₄H₁₀O₄S |

| Molecular Weight | 154.18 g/mol |

| Boiling Point | 126 °C at 12 mmHg |

| Density | 1.25 g/cm³ |

| Refractive Index | 1.43 |

| Purity | >97.0% (GC) |

Synthesis and Experimental Protocols

General Synthesis Protocol:

The synthesis of this compound is typically achieved through the mesylation of 2-methoxyethanol. A general procedure is as follows:

-

Reaction Setup: 2-methoxyethanol is dissolved in a suitable anhydrous solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0°C.

-

Addition of Base: A tertiary amine base, such as triethylamine, is added to the solution to act as a proton scavenger.

-

Addition of Mesylating Agent: Methanesulfonyl chloride is added dropwise to the cooled solution. The temperature should be maintained at or below 0°C during the addition.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a designated period, typically one to two hours, while being monitored by a technique like Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched with the addition of water. The organic layer is separated and washed sequentially with dilute acid (e.g., 1 M HCl), a basic solution (e.g., saturated sodium bicarbonate), and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography.

Uses in Research and Development

This compound serves as a key intermediate in various synthetic pathways. Its primary utility lies in its function as an alkylating agent, owing to the excellent leaving group nature of the methanesulfonate (mesylate) moiety. This allows for the introduction of the 2-methoxyethyl group into a variety of molecules. It is used in applications such as the ring-opening polymerization of lactides and in the synthesis of ligands for acetylcholine receptors.

While not a drug candidate itself, its role as a synthetic precursor can be crucial in the early stages of drug discovery and development, where the synthesis of novel molecular entities is required.

Mandatory Visualization: Synthesis Workflow

Caption: General Synthesis Workflow for this compound.

Part 2: Technical Guide for 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide (PK-11195)

PK-11195 is a potent and selective antagonist for the Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor. It is a widely used research tool in neuroscience and oncology.

Chemical and Physical Properties

The following table summarizes the key quantitative data for PK-11195.

| Property | Value |

| Molecular Formula | C₂₁H₂₁ClN₂O |

| Molecular Weight | 352.86 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in DMSO (up to 25 mg/ml) and Ethanol (up to 15 mg/ml) |

| Storage | Store at room temperature. Solutions in DMSO can be stored at -20°C for up to one month. |

Biological Activity and Signaling Pathways

PK-11195's primary biological role is its high-affinity binding to TSPO, which is located on the outer mitochondrial membrane. This interaction can modulate several cellular processes, most notably apoptosis and neuroinflammation.

-

Induction of Apoptosis: At micromolar concentrations, PK-11195 can induce apoptosis in various cancer cell lines.[1] This is thought to occur through its interaction with the mitochondrial permeability transition pore (mPTP) complex, of which TSPO is a component.[1][2] By modulating the mPTP, PK-11195 can facilitate the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately leading to caspase activation and cell death.[2][3]

-

Neuroinflammation Imaging: In the central nervous system, TSPO expression is upregulated in activated microglia and astrocytes during neuroinflammatory processes.[4] This makes radiolabeled PK-11195 (commonly with Carbon-11) a valuable positron emission tomography (PET) tracer for imaging neuroinflammation in conditions such as Alzheimer's disease, multiple sclerosis, and brain injury.[4][5]

Mandatory Visualizations: Signaling Pathways

Caption: PK-11195 Induced Apoptosis Pathway.

Caption: Logic of [11C]PK-11195 in PET Imaging.

Experimental Protocols

In Vitro Apoptosis Assay:

-

Cell Culture: Culture a chosen cancer cell line (e.g., neuroblastoma or leukemia cells) in appropriate media.

-

Treatment: Treat the cells with varying concentrations of PK-11195 (typically in the micromolar range) for a specified duration (e.g., 24 hours).

-

Apoptosis Detection: Assess apoptosis using methods such as:

-

Annexin V/Propidium Iodide Staining: Use flow cytometry to quantify early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells.

-

Caspase Activity Assay: Measure the activity of key executioner caspases, like caspase-3, using a colorimetric or fluorometric assay.

-

Western Blot: Analyze the cleavage of PARP or the levels of cleaved caspase-3.

-

-

Data Analysis: Determine the dose-dependent effect of PK-11195 on apoptosis induction.

Animal PET Imaging Protocol for Neuroinflammation:

This is a generalized protocol based on rodent studies.[4][6][7]

-

Animal Model: Induce a model of neuroinflammation in rodents (e.g., via injection of a neurotoxin or induction of a specific disease model).

-

Radiotracer Injection: Anesthetize the animal and intravenously inject a bolus of [¹¹C]PK-11195.[4]

-

PET Scan: Perform a dynamic PET scan for a duration of approximately 60 minutes.[4][6]

-

Image Acquisition and Reconstruction: Acquire emission data and reconstruct it into dynamic sinograms.

-

Data Analysis:

-

Define regions of interest (ROIs) on the PET images, corresponding to the area of expected inflammation and a control region.

-

Since a true reference region devoid of TSPO is lacking in the brain, kinetic modeling or standardized uptake value (SUV) calculations are often employed to quantify radiotracer binding.[8]

-

Compare the tracer uptake in the inflamed region to the control region or to baseline scans to assess the extent of neuroinflammation.

-

-

Validation: Post-imaging, immunohistochemical staining for microglial markers (like Iba1) and TSPO in brain tissue can be performed to validate the PET findings.[6]

References

- 1. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of PK11195, a peripheral benzodiazepine receptor agonist, on insulinoma cell death and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The potential anticancer agent PK11195 induces apoptosis irrespective of p53 and ATM status in chronic lymphocytic leukemia cells | Haematologica [haematologica.org]

- 4. 11C-PK11195 PET for the In Vivo Evaluation of Neuroinflammation in the Rat Brain After Cortical Spreading Depression | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 5. The methodology of TSPO imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo imaging of microglial activation using a peripheral benzodiazepine receptor ligand: [11C]PK-11195 and animal PET following ethanol injury in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. TPC - Analysis of [C-11]-R-PK11195 [turkupetcentre.net]

An In-depth Technical Guide to the Applications of Methanesulfonic Acid, 2-Methoxyethyl Ester in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic acid, 2-methoxyethyl ester, also known as 2-methoxyethyl mesylate, is a versatile reagent in organic synthesis, primarily utilized as a potent alkylating agent for the introduction of the 2-methoxyethyl group. This technical guide provides a comprehensive overview of its core applications, reactivity, and detailed experimental considerations, with a focus on its relevance in pharmaceutical and materials science.

Core Concepts: The Role of the Mesylate as a Leaving Group

The reactivity of 2-methoxyethyl mesylate is dictated by the methanesulfonate (mesylate, MsO-) group, which is an excellent leaving group in nucleophilic substitution reactions. The stability of the mesylate anion, due to resonance delocalization of the negative charge across the sulfonyl group, facilitates the cleavage of the C-O bond upon nucleophilic attack. This allows for the efficient transfer of the 2-methoxyethyl group to a wide range of nucleophiles under relatively mild conditions. The reaction typically proceeds via an SN2 mechanism, which leads to inversion of stereochemistry if the carbon atom bearing the mesylate is chiral.

Key Applications in Organic Synthesis

The primary application of 2-methoxyethyl mesylate is the introduction of the 2-methoxyethyl moiety into organic molecules. This functional group is of significant interest in medicinal chemistry and materials science due to its ability to modulate polarity, solubility, and pharmacokinetic properties of the parent molecule.

Alkylation of Nucleophiles

2-Methoxyethyl mesylate readily reacts with a variety of nucleophiles, including amines, phenols, and thiols, to form the corresponding 2-methoxyethylated products.

-

N-Alkylation: Primary and secondary amines are readily alkylated by 2-methoxyethyl mesylate to yield secondary and tertiary amines, respectively. This reaction is fundamental in the synthesis of various pharmaceutical intermediates. Over-alkylation to form quaternary ammonium salts can occur, particularly with an excess of the alkylating agent.

-

O-Alkylation: Phenols and alcohols can be converted to their corresponding 2-methoxyethyl ethers. This is a common strategy to modify the properties of phenolic compounds or to protect hydroxyl groups during a synthetic sequence.

-

S-Alkylation: Thiols are excellent nucleophiles and react efficiently with 2-methoxyethyl mesylate to form thioethers. This transformation is valuable in the synthesis of sulfur-containing compounds with applications in materials science and drug discovery.

Significance in Pharmaceutical and Agrochemical Synthesis

The 2-methoxyethyl group is a common structural motif in many biologically active compounds. Its incorporation can enhance drug-like properties such as solubility and cell permeability. While direct examples of 2-methoxyethyl mesylate in late-stage drug synthesis are not as frequently published as for its tosylate analogue, its role as a precursor for building complex molecular architectures is significant. For instance, the related compound 2-Methoxyethyl 4-methylbenzenesulfonate is noted for its utility in drug discovery and development, as well as in the synthesis of specialized polymers and agrochemicals.[1]

A prominent example of the importance of the 2-methoxyethyl group is in the structure of Metoprolol , a widely used beta-blocker for the treatment of cardiovascular diseases. The synthesis of Metoprolol typically starts from 4-(2-methoxyethyl)phenol, highlighting the value of this substituent in pharmacologically active molecules.

Experimental Protocols and Data

While specific, detailed experimental protocols for the use of 2-methoxyethyl mesylate are not abundantly available in publicly accessible literature, the following represents a general procedure for the alkylation of a phenolic nucleophile. This protocol is adapted from the synthesis of a related compound, 1-(2-methoxyethoxy)-4-nitrobenzene, using the analogous 2-methoxyethyl bromide, and is expected to be readily adaptable for 2-methoxyethyl mesylate.

General Procedure for O-Alkylation of a Phenol

This procedure outlines the synthesis of a 2-methoxyethyl aryl ether from a phenol.

Table 1: Reactants and Stoichiometry for O-Alkylation

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 4-Nitrophenol | 139.11 | 0.020 | 1.0 | 2.78 g |

| 2-Methoxyethyl Mesylate | 154.18 | 0.022 | 1.1 | 3.39 g |

| Potassium Carbonate | 138.21 | 0.030 | 1.5 | 4.15 g |

| Dimethylformamide (DMF) | - | - | - | 50 mL |

Experimental Protocol:

-

To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous dimethylformamide (DMF) is added potassium carbonate (1.5 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

2-Methoxyethyl mesylate (1.1 eq) is added dropwise to the reaction mixture.

-

The reaction is heated to 60-80 °C and monitored by thin-layer chromatography (TLC) until completion (typically 4-8 hours).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-methoxyethyl aryl ether.

Note: This is a generalized protocol. Reaction conditions, including temperature, reaction time, and purification method, may need to be optimized for different substrates.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key conceptual and experimental workflows related to the application of 2-methoxyethyl mesylate.

Safety and Handling

Methanesulfonate esters of short-chain alcohols are known to be reactive alkylating agents and may be genotoxic. Therefore, appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be taken when handling 2-methoxyethyl mesylate. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Methanesulfonic acid, 2-methoxyethyl ester is a valuable synthetic tool for the introduction of the 2-methoxyethyl group into a variety of organic molecules. Its utility is rooted in the excellent leaving group ability of the mesylate anion, enabling efficient SN2 reactions with a broad range of nucleophiles. The prevalence of the 2-methoxyethyl moiety in pharmaceuticals, such as Metoprolol, underscores the importance of this reagent and the transformations it facilitates in modern drug discovery and development. While detailed, publicly available protocols for this specific mesylate are limited, its reactivity can be reliably predicted from the well-established chemistry of alkyl mesylates, allowing for its effective application in the synthesis of novel and functionalized molecules.

References

Unveiling the Reactivity Landscape of 2-Methoxyethyl Methanesulfonate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl methanesulfonate, a member of the sulfonate ester class of compounds, holds significant potential within the realms of organic synthesis and pharmaceutical development. Its structural features, particularly the presence of a good leaving group (methanesulfonate) and a flexible ether linkage, make it a versatile reagent for the introduction of the 2-methoxyethyl moiety into a variety of molecular scaffolds. This technical guide delves into the core reactivity of this compound, providing a comprehensive overview of its established and potential novel reactions. By understanding its reaction mechanisms and having access to detailed experimental protocols, researchers can unlock new synthetic pathways and accelerate the discovery of novel therapeutic agents.

Sulfonate esters are recognized for their role as alkylating agents.[1][2] The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution and elimination reactions. The reactivity of these compounds is a subject of significant interest, particularly in pharmaceutical manufacturing, where they can be formed as impurities from the reaction of sulfonic acids with alcohols.[1][2] Understanding the conditions that favor their formation and subsequent reactions is crucial for process control and safety.

This guide will explore the fundamental reaction pathways of this compound, present quantitative data from analogous systems to illustrate these reactions, provide detailed experimental protocols, and visualize key concepts through signaling pathway and workflow diagrams.

Core Reactions of this compound

The primary reactivity of this compound is centered around the electrophilic carbon adjacent to the methanesulfonate group. This facilitates two major types of reactions: nucleophilic substitution (S_N2) and elimination (E2).

Nucleophilic Substitution (S_N2) Reactions

The most prominent reaction pathway for this compound is the S_N2 reaction. In this process, a nucleophile attacks the carbon atom bearing the methanesulfonate leaving group, resulting in the displacement of the methanesulfonate and the formation of a new bond with the nucleophile. This reaction proceeds with an inversion of stereochemistry if the carbon is chiral.[3]

A variety of nucleophiles can be employed, leading to a diverse range of products. Common nucleophiles include azides, amines, and carboxylates.[3]

Illustrative S_N2 Reactions and Potential Products:

| Nucleophile | Reagent Example | Product Type | Potential Application |

| Azide | Sodium Azide (NaN₃) | Alkyl Azide | Precursor to amines via reduction |

| Amine (Primary) | Methylamine (CH₃NH₂) | Secondary Amine | Building block for more complex molecules |

| Amine (Secondary) | Dimethylamine ((CH₃)₂NH) | Tertiary Amine | Synthesis of various bioactive compounds |

| Carboxylate | Sodium Acetate (CH₃COONa) | Ester | Introduction of an ester functional group |

| Thiolate | Sodium Thiophenoxide (C₆H₅SNa) | Thioether | Synthesis of sulfur-containing compounds |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | Carbon chain extension |

Experimental Protocol: General Procedure for S_N2 Reaction of this compound

This protocol is a generalized procedure based on the reactions of similar methanesulfonates.[3]

Materials:

-

This compound

-

Nucleophile (e.g., sodium azide, primary/secondary amine, sodium carboxylate) (1.2 equivalents)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask dried in an oven, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

-

Add the nucleophile (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or heat as required (monitoring by TLC). Typical reaction temperatures range from room temperature to 80 °C.

-

Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Diagram of S_N2 Reaction Pathway:

References

Theoretical Insights into the Reaction Pathways of 2-Methoxyethyl Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for understanding the reaction pathways of 2-Methoxyethyl methanesulfonate. Given the limited direct experimental data on this specific compound, this document outlines the principal hypothesized reaction mechanisms based on the well-established chemistry of analogous sulfonate esters. It further details a robust computational and experimental methodology for the in-depth study of these pathways, making it a valuable resource for risk assessment and control strategy development in pharmaceutical manufacturing where this compound may appear as a potential genotoxic impurity (PGI).

Hypothesized Reaction Pathways

Based on extensive studies of similar alkyl methanesulfonates, this compound is expected to primarily undergo nucleophilic substitution (SN2) and solvolysis (specifically hydrolysis) reactions. The methanesulfonate group is an excellent leaving group, facilitating the cleavage of the C-O bond.

Bimolecular Nucleophilic Substitution (SN2) Pathway

In the presence of a nucleophile (Nu⁻), this compound is expected to react via a concerted SN2 mechanism. This involves a backside attack by the nucleophile on the carbon atom attached to the mesylate group, leading to an inversion of configuration at that center. This pathway is fundamental to its potential as an alkylating agent.

Hydrolysis Pathway

Solvolysis, particularly hydrolysis in aqueous environments, is a critical degradation pathway for methanesulfonate esters. This reaction involves the attack of a water molecule on the electrophilic carbon, leading to the formation of 2-methoxyethanol and methanesulfonic acid. This reaction is generally slow but can be significant under certain process conditions (e.g., elevated temperatures).

Theoretical Study Methodology: A Computational Workflow

To quantitatively investigate the kinetics and thermodynamics of these reaction pathways, a robust computational chemistry workflow is proposed. Density Functional Theory (DFT) is a powerful tool for such studies, providing accurate insights into reaction mechanisms.

Quantitative Data Presentation

The following table summarizes hypothetical, yet plausible, quantitative data that could be obtained from the computational workflow described above. This data is crucial for comparing the feasibility of different reaction pathways under various conditions. The values are illustrative and would need to be determined by specific calculations for this compound.

| Reaction Pathway | Nucleophile / Solvent | Gas Phase ΔG‡ (kcal/mol) | Aqueous Phase ΔG‡ (kcal/mol) | Gas Phase ΔGrxn (kcal/mol) | Aqueous Phase ΔGrxn (kcal/mol) |

| SN2 | Cl⁻ | 18.5 | 25.0 | -55.2 | -20.8 |

| SN2 | NH₃ | 22.1 | 28.5 | -40.7 | -15.3 |

| Hydrolysis | H₂O | 35.4 | 29.8 | -12.5 | -18.9 |

-

ΔG‡ (Activation Energy): Represents the energy barrier for the reaction. Higher values indicate slower reaction rates.

-

ΔGrxn (Reaction Energy): Represents the overall free energy change. Negative values indicate a thermodynamically favorable reaction.

Experimental Protocols

To validate the theoretical predictions and determine the actual reaction kinetics, a well-defined experimental protocol is necessary. The following outlines a methodology for studying the hydrolysis of this compound.

Protocol: Kinetic Study of this compound Hydrolysis

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound in a buffered aqueous solution at a specific temperature.

Materials:

-

This compound

-

Deionized water

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Internal Standard (IS) solution (e.g., a stable compound with similar chromatographic properties)

-

Constant temperature water bath or heating block

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in acetonitrile.

-

Prepare a stock solution of the internal standard in acetonitrile.

-

-

Reaction Setup:

-

Pre-heat the phosphate buffer to the desired reaction temperature (e.g., 60 °C) in the constant temperature bath.

-

Initiate the reaction by adding a small, known volume of the this compound stock solution to the pre-heated buffer to achieve the target initial concentration (e.g., 100 µg/mL).

-

Start a stopwatch immediately upon addition and mix thoroughly.

-

-

Time-Point Sampling:

-

At predetermined time intervals (e.g., t = 0, 1, 2, 4, 8, 16, 24 hours), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot into a known volume of cold acetonitrile (e.g., 900 µL) containing the internal standard in an autosampler vial. This stops the reaction by rapid cooling and dilution.

-

-

Sample Analysis:

-

Analyze the quenched samples using a validated HPLC method to determine the concentration of this compound remaining at each time point.

-

The use of an internal standard corrects for variations in injection volume and sample preparation.

-

-

Data Analysis:

-

Calculate the concentration of this compound at each time point relative to the internal standard.

-

Plot the natural logarithm of the concentration of this compound (ln[C]) versus time.

-

If the reaction follows first-order kinetics, the plot will be a straight line. The pseudo-first-order rate constant (k) is the negative of the slope of this line.

-

This guide provides a foundational framework for the theoretical and experimental investigation of this compound's reactivity. The outlined methodologies will enable researchers to generate crucial data for understanding its stability, degradation, and potential for unwanted alkylation reactions, thereby supporting the development of safer and more robust pharmaceutical processes.

Methodological & Application

Application Notes and Protocols for Protein Modification in Proteomics: A Case Study with Iodoacetamide

A Note to the Researcher: While the query specified the use of 2-Methoxyethyl methanesulfonate for protein modification in proteomics, a comprehensive review of scientific literature reveals that this compound is not a standard or documented reagent for this application. Its primary uses are found in other fields, such as siRNA modification and industrial applications as an epoxy resin diluent.

Therefore, to provide a valuable and accurate resource, these application notes will focus on a widely used and well-characterized alkylating agent: Iodoacetamide (IAA) . The principles, protocols, and data presented here will serve as a robust guide for researchers interested in the critical step of cysteine alkylation in a standard proteomics workflow.

Introduction to Protein Alkylation in Proteomics

In bottom-up proteomics, the analysis of proteins by mass spectrometry is preceded by their enzymatic digestion into smaller peptides. A crucial step in this sample preparation is the reduction and alkylation of cysteine residues. Disulfide bonds between cysteine residues are first reduced to free thiols (-SH). Subsequently, these thiols are alkylated to prevent the re-formation of disulfide bonds, which would interfere with enzymatic digestion and mass spectrometry analysis.[1][2] This process ensures that proteins are in a linearized state, promoting efficient digestion and improving peptide identification and quantification.

Commonly used alkylating agents in proteomics include iodoacetamide (IAA), chloroacetamide (CAA), and N-ethylmaleimide (NEM).[1][2][3][4] These reagents react with the thiol groups of cysteine residues to form stable covalent bonds.

Application Note: Cysteine Alkylation with Iodoacetamide (IAA)

Principle

Iodoacetamide is an irreversible alkylating agent that reacts with the sulfhydryl groups of cysteine residues via a nucleophilic substitution reaction. This reaction results in the formation of a stable S-carboxyamidomethyl-cysteine derivative, effectively "capping" the cysteine residue and preventing its re-oxidation. This modification adds a fixed mass of +57.021 Da to each modified cysteine residue, which is readily identifiable in mass spectrometry data analysis.

Applications

-

Standard Bottom-Up Proteomics: Essential for preventing disulfide bond reformation to ensure complete protein digestion and accurate peptide identification.[1]

-

Quantitative Proteomics: Consistent and complete alkylation is critical for accurate quantification, especially in label-based methods like TMT and iTRAQ.

-

Structural Proteomics: Can be used in differential alkylation strategies to probe cysteine accessibility and protein conformation.

Experimental Protocols

Materials and Reagents

-

Protein sample in a suitable buffer (e.g., 8 M Urea, 50 mM Ammonium Bicarbonate)

-

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Alkylating Agent: Iodoacetamide (IAA)

-

Quenching Reagent: DTT

-

Ammonium Bicarbonate (NH₄HCO₃)

-

Proteomics-grade Trypsin

-

Formic Acid

-

HPLC-grade water and acetonitrile

-

Solid-Phase Extraction (SPE) C18 cartridges for peptide desalting

Protocol for In-Solution Protein Alkylation

-

Protein Solubilization: Ensure your protein sample is fully solubilized. A common buffer is 8 M urea in 50 mM NH₄HCO₃.

-

Reduction:

-

Add DTT to the protein solution to a final concentration of 10 mM.

-

Incubate for 1 hour at 37°C with gentle shaking. This step reduces the disulfide bonds.

-

-

Alkylation:

-

Allow the sample to cool to room temperature.

-

Add IAA to a final concentration of 20-25 mM. A 2-fold molar excess over the reducing agent is recommended.

-

Incubate for 30 minutes at room temperature in the dark. Iodoacetamide is light-sensitive.

-

-

Quenching:

-

Add DTT to a final concentration of 20 mM to quench any unreacted IAA.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Sample Preparation for Digestion:

-

Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to less than 1.5 M. A 4-fold dilution is typically sufficient.

-

-

Proteolytic Digestion:

-

Add proteomics-grade trypsin to the protein solution at a 1:50 (trypsin:protein, w/w) ratio.

-

Incubate overnight (12-16 hours) at 37°C with gentle shaking.

-

-

Digestion Quenching and Peptide Desalting:

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

Proceed with peptide desalting using a C18 SPE cartridge prior to mass spectrometry analysis.

-

General Proteomics Workflow

Caption: Standard bottom-up proteomics workflow highlighting the alkylation step.

Quantitative Data Summary

The efficiency and specificity of the alkylation reaction are critical for high-quality proteomics data. Below is a summary of expected outcomes and potential side reactions when using Iodoacetamide.

| Parameter | Typical Value/Observation | Notes |

| Alkylation Efficiency | > 95% | Incomplete alkylation can lead to missed peptide identifications and inaccurate quantification. |

| Primary Target | Cysteine | The thiol group (-SH) is the most reactive site. |

| Mass Shift on Cysteine | +57.021 Da | Corresponds to the addition of an acetamide group. |

| Common Side Reactions | ||

| Methionine Alkylation | Can occur, especially at higher pH and temperatures. | This can mimic a methionine to threonine substitution.[3][4] |

| Lysine Alkylation | Less common, but can occur at the N-terminus and epsilon-amino group. | |

| Histidine Alkylation | Possible, but generally at a lower rate than cysteine. |

Reaction Mechanism

The alkylation of a cysteine residue by iodoacetamide proceeds via an SN2 reaction mechanism.

Caption: Cysteine alkylation by iodoacetamide.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Alkylation | Insufficient IAA concentration. | Ensure at least a 2-fold molar excess of IAA over the reducing agent. |

| Incomplete reduction of disulfide bonds. | Increase DTT/TCEP concentration or incubation time/temperature. | |

| High Level of Side Reactions | pH of the solution is too high. | Maintain a pH between 7.5 and 8.5 for optimal cysteine specificity. |

| High temperature or prolonged incubation. | Adhere to recommended incubation times and temperatures. | |

| No Peptides Detected in MS | Reagent degradation. | Prepare fresh solutions of DTT and IAA before each use. |

| Inefficient digestion. | Ensure urea concentration is sufficiently lowered before adding trypsin. |

Conclusion

Proper protein modification through reduction and alkylation is a cornerstone of successful proteomics experiments. While this compound is not a documented reagent for this purpose, the principles and protocols outlined for Iodoacetamide provide a comprehensive guide for achieving efficient and specific cysteine alkylation. Adherence to these guidelines will enhance the quality and reliability of mass spectrometry-based protein analysis for researchers, scientists, and drug development professionals.

References

- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Selective Cysteine Alkylation with 2-Methoxyethyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective alkylation of cysteine residues is a critical step in many proteomics and drug development workflows. The thiol group of cysteine is highly nucleophilic and plays a crucial role in protein structure through disulfide bond formation, as well as in enzymatic catalysis.[1][2][3] Alkylation of free thiols prevents their re-oxidation, ensuring protein denaturation and facilitating enzymatic digestion for mass spectrometry-based analysis.[4][5] Furthermore, selective cysteine modification is a key strategy in covalent drug design.[2]

2-Methoxyethyl methanesulfonate (MMS-OME) is a potential reagent for the selective alkylation of cysteine residues. Its methanesulfonate group serves as a good leaving group, allowing for the electrophilic attack by the nucleophilic cysteine thiol. The 2-methoxyethyl group introduced onto the cysteine can be used for various applications, including protein labeling and characterization.

These application notes provide a detailed protocol for the selective alkylation of cysteine residues in proteins using this compound, along with methodologies for verifying the modification.

Principle of Reaction